molecular formula C12H16FNO4S B3965638 2-(4-FLUOROBENZENESULFONAMIDO)HEXANOIC ACID

2-(4-FLUOROBENZENESULFONAMIDO)HEXANOIC ACID

Cat. No.: B3965638
M. Wt: 289.33 g/mol
InChI Key: NMDLKRRSCBGBDN-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonamido)hexanoic acid is a chemical compound with the molecular formula C18H20F2N2O6S2. It is known for its unique structural features, which include a hexanoic acid backbone and a 4-fluorobenzenesulfonamido group. This compound is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzenesulfonamido)hexanoic acid typically involves the reaction of hexanoic acid with 4-fluorobenzenesulfonamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzenesulfonamido)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the 4-fluorobenzenesulfonamido group can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamido compounds.

Scientific Research Applications

2-(4-Fluorobenzenesulfonamido)hexanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler compound with a similar hexanoic acid backbone but lacking the 4-fluorobenzenesulfonamido group.

    4-Fluorobenzenesulfonamide: Contains the 4-fluorobenzenesulfonamido group but lacks the hexanoic acid backbone.

Uniqueness

2-(4-Fluorobenzenesulfonamido)hexanoic acid is unique due to the combination of its hexanoic acid backbone and 4-fluorobenzenesulfonamido group. This structural feature imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its unique structure makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-2-3-4-11(12(15)16)14-19(17,18)10-7-5-9(13)6-8-10/h5-8,11,14H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDLKRRSCBGBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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